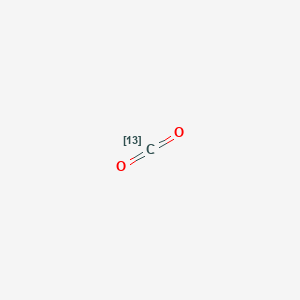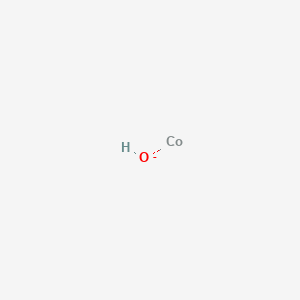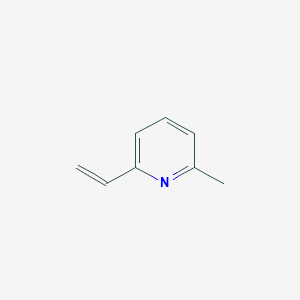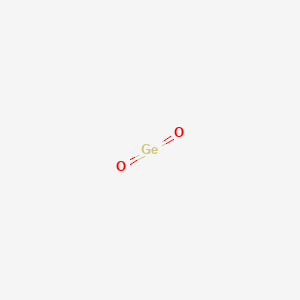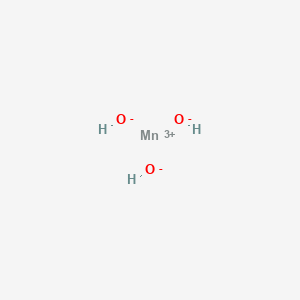
Manganese trihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese trihydroxide (Mn(OH)3) is a chemical compound that has gained attention in recent years due to its potential applications in various fields such as environmental remediation, energy storage, and catalysis. This compound is an important precursor for the synthesis of manganese oxide nanoparticles, which have unique properties that make them useful in several applications.
Mecanismo De Acción
The mechanism of action of manganese trihydroxide is not fully understood, but it is believed to involve the adsorption and precipitation of heavy metals onto its surface. In energy storage applications, manganese trihydroxide acts as a cathode material, where it undergoes reversible redox reactions with lithium ions. In catalysis, manganese trihydroxide acts as a catalyst, where it promotes the oxidation of organic compounds through a variety of mechanisms.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of manganese trihydroxide. However, studies have shown that exposure to high levels of manganese can lead to neurological disorders, including Parkinson's disease. Therefore, it is important to handle manganese trihydroxide with caution and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using manganese trihydroxide in lab experiments include its low cost, high stability, and ease of synthesis. However, the limitations include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires proper handling and disposal.
Direcciones Futuras
There are several future directions for research on manganese trihydroxide. These include exploring its potential applications in the fields of energy storage, catalysis, and environmental remediation, as well as investigating its toxicity and developing safer handling protocols. Additionally, further research is needed to fully understand the mechanism of action of manganese trihydroxide and its potential impact on human health and the environment.
Métodos De Síntesis
Manganese trihydroxide can be synthesized through various methods, including precipitation, hydrothermal, and sol-gel methods. The precipitation method involves the reaction of manganese salts with a base such as sodium hydroxide or ammonium hydroxide. The hydrothermal method involves the reaction of manganese salts with water at high temperatures and pressures. The sol-gel method involves the hydrolysis and condensation of metal alkoxides in a solution.
Aplicaciones Científicas De Investigación
Manganese trihydroxide has been extensively studied for its potential applications in the fields of environmental remediation, energy storage, and catalysis. In environmental remediation, manganese trihydroxide has been used to remove heavy metals from contaminated soils and water. In energy storage, manganese trihydroxide has been used as an electrode material for rechargeable batteries. In catalysis, manganese trihydroxide has been used as a catalyst for the oxidation of organic compounds.
Propiedades
Número CAS |
1332-62-3 |
|---|---|
Nombre del producto |
Manganese trihydroxide |
Fórmula molecular |
H3MnO3 |
Peso molecular |
105.96 g/mol |
Nombre IUPAC |
manganese(3+);trihydroxide |
InChI |
InChI=1S/Mn.3H2O/h;3*1H2/q+3;;;/p-3 |
Clave InChI |
ACNRYARPIFBOEZ-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Mn+3] |
SMILES canónico |
[OH-].[OH-].[OH-].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





